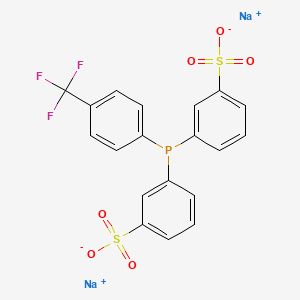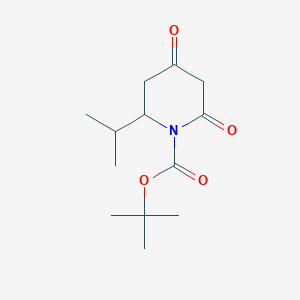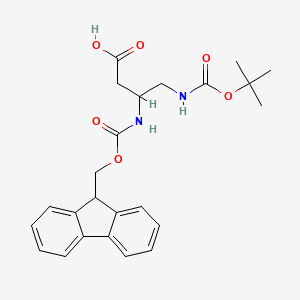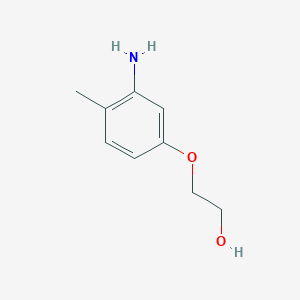
Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium: is a synthetic ligand known for its utility in various chemical reactions. It is often used in organic synthesis, particularly in hydrosilylation and hydrophobic reactions involving alkenes and vinyl acetate . The compound is characterized by its water solubility and stability, making it a valuable reagent in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium typically involves the reaction of 3-sulfonatophenyl and 4-trifluoromethylphenyl phosphine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is often obtained as a dihydrate, which is then purified to achieve a minimum purity of 97% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and purity. The compound is usually produced in batches and stored under specific conditions to maintain its stability and effectiveness .
Chemical Reactions Analysis
Types of Reactions: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride are typically employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
Chemistry: In chemistry, Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is used as a ligand in various catalytic processes. It is particularly effective in hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen bonds to alkenes .
Biology and Medicine: Its ability to form stable complexes with metals makes it a valuable tool in medicinal chemistry .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.
Comparison with Similar Compounds
Triphenylphosphine: Another widely used ligand in organic synthesis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its use in catalytic processes.
Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry.
Uniqueness: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is unique due to its water solubility and stability, which are not commonly found in other similar compounds. Its ability to form stable complexes with metals and its effectiveness in hydrosilylation reactions further distinguish it from other ligands .
Properties
Molecular Formula |
C19H12F3Na2O6PS2 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
KPEQJSOLIWAFMM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)
![4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B12503378.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)


![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)
![3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12503445.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)


